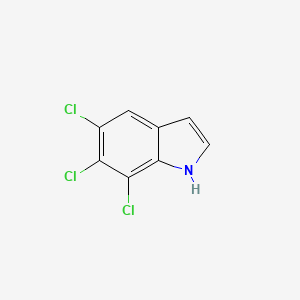

![molecular formula C12H10N4 B3054248 2-Phenylimidazo[1,2-A]pyrimidin-7-amine CAS No. 591227-12-2](/img/structure/B3054248.png)

2-Phenylimidazo[1,2-A]pyrimidin-7-amine

概要

説明

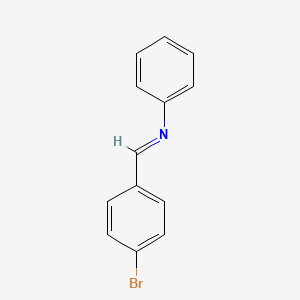

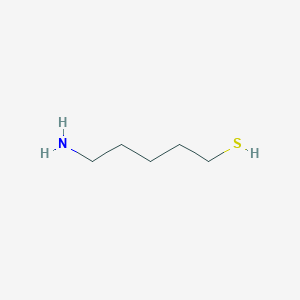

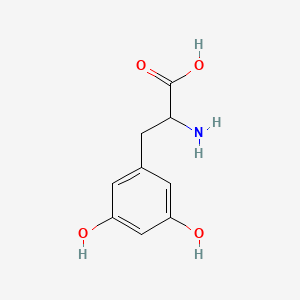

2-Phenylimidazo[1,2-A]pyrimidin-7-amine is a chemical compound with the molecular formula C12H10N4 and a molecular weight of 210.24 . It is a white to yellow solid and is used as a research compound.

Synthesis Analysis

The synthesis of 2-Phenylimidazo[1,2-A]pyrimidin-7-amine involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . A specific synthesis method involves the reaction of bromoacetophenone with 2,4-diaminopyrimidine in acetone, followed by filtration, washing, and drying .Molecular Structure Analysis

The InChI code for 2-Phenylimidazo[1,2-A]pyrimidin-7-amine is 1S/C12H10N4/c13-11-6-7-16-8-10 (14-12 (16)15-11)9-4-2-1-3-5-9/h1-8H, (H2,13,14,15) and the InChI key is HFVSHOVBIODWDY-UHFFFAOYSA-N .Chemical Reactions Analysis

2-Phenylimidazo[1,2-A]pyrimidin-7-amine has been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) through a Michael addition-type reaction . It has also been reported that adding an SO2Me pharmacophore at the para position of the C-2 phenyl ring enhances COX-2 potency and selectivity .Physical And Chemical Properties Analysis

2-Phenylimidazo[1,2-A]pyrimidin-7-amine is a white to yellow solid . It has a molecular weight of 210.24 .科学的研究の応用

Amyloid Imaging in Alzheimer’s Disease (AD)

- Application : Researchers have developed radioiodinated derivatives of 2-phenylimidazo[1,2-a]pyridine (BrIMPY) for non-invasive imaging of Aβ plaques. These compounds selectively label Aβ plaques in brain tissue, making them promising tracers for PET and SPECT imaging of Aβ pathology .

Antimicrobial Activity

- Targets : Thymidylate kinase of Pseudomonas aeruginosa and Fgb1 protein of Fusarium oxysporum f. sp. albedinis were investigated .

Iridium Complexes with Luminescent Properties

- Emission Maxima : These complexes exhibited unusual dependence on the ligand structure, making them interesting for luminescent applications .

Anticancer Potential

- Inhibitory Activities : These compounds were evaluated for their inhibitory effects, potentially contributing to anticancer drug development .

Materials Science and Organic Electronics

作用機序

Mode of Action

Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

Given its molecular weight of 21024 , it is likely to have good oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed in the gastrointestinal tract .

Action Environment

The action, efficacy, and stability of 2-Phenylimidazo[1,2-A]pyrimidin-7-amine can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound is stored at a temperature of 2-8°C, suggesting that it may be sensitive to higher temperatures .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-phenylimidazo[1,2-a]pyrimidin-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-11-6-7-16-8-10(14-12(16)15-11)9-4-2-1-3-5-9/h1-8H,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVSHOVBIODWDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=CC(=NC3=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678909 | |

| Record name | 2-Phenylimidazo[1,2-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

591227-12-2 | |

| Record name | 2-Phenylimidazo[1,2-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

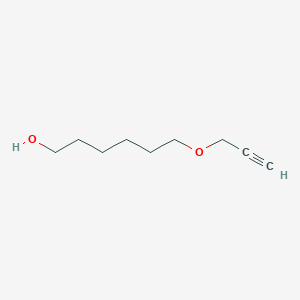

![2-Bromo-1-[4-(piperidin-1-ylsulfonyl)phenyl]ethanone](/img/structure/B3054179.png)